5-Bromo-3-(vinylamino)pyridine-2-carbonitrile
Overview
Description
5-Bromo-3-(vinylamino)pyridine-2-carbonitrile is a pyridine derivative with a molecular weight of 224.06 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a vinylamino group at the 3rd position, and a carbonitrile group at the 2nd position of the pyridine ring. It is known for its unique reactivity and selectivity, making it a valuable asset in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(vinylamino)pyridine-2-carbonitrile typically involves the bromination of 3-(vinylamino)pyridine-2-carbonitrile. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(vinylamino)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The vinylamino group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Electrophiles such as halogens or acids can be used, often in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while addition reactions can produce adducts with the vinylamino group.
Scientific Research Applications
5-Bromo-3-(vinylamino)pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(vinylamino)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The bromine atom and the vinylamino group can participate in various chemical interactions, influencing the compound’s reactivity and selectivity. The exact molecular pathways and targets depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-nitropyridine-2-carbonitrile: Similar in structure but with a nitro group instead of a vinylamino group.
3-(Vinylamino)pyridine-2-carbonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
5-Bromo-3-(vinylamino)pyridine-2-carbonitrile is unique due to the combination of the bromine atom and the vinylamino group, which provides a distinct reactivity profile. This makes it particularly useful in applications requiring selective reactivity and the ability to form complex molecular structures.
Properties
IUPAC Name |
5-bromo-3-(ethenylamino)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c1-2-11-7-3-6(9)5-12-8(7)4-10/h2-3,5,11H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMQHVMUSRBSFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CNC1=C(N=CC(=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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